9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
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Overview
Description
The compound “9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a complex organic molecule that contains several functional groups . It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole ring is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the triazole ring and the naphthyridine group would likely contribute to the compound’s stability and reactivity .Scientific Research Applications
Synthesis Methods
Metal-Free Synthesis Techniques : The synthesis of biologically important triazolopyridines, closely related to the compound , has been achieved through metal-free oxidative N-N bond formation, highlighting a novel strategy for constructing these complex structures (Zheng et al., 2014).
Microwave-Assisted Synthesis : An efficient microwave-assisted method has been developed for synthesizing triazolonaphthyridines, indicating a convenient approach for preparing these compounds (Mogilaiah et al., 2010).
Biological Activities
Antibacterial Properties : Certain derivatives of triazolonaphthyridines have shown substantial antibacterial activity, even surpassing some commercial antibiotics (Prakash et al., 2007).
Anticonvulsant Activity : Research has indicated that certain naphthyridine derivatives possess anticonvulsant properties, suggesting potential applications in treating neurological disorders (Paronikyan et al., 2002).
Antileukemic Activity : Some pyrrole-fused tricyclic heterocycles, which are structurally similar, have shown activity against lymphocytic leukemia (Anderson et al., 1988).
Chemical Properties
Luminescent Complexes : Research involving triazolo ligands, which are structurally related, has led to the synthesis of luminescent complexes, potentially useful in material science and chemistry (Das & Panda, 2006).
Fluorinated Polyimides : Novel fluorinated polyimides derived from compounds containing trifluoromethyl groups have been synthesized, exhibiting promising properties like low moisture absorption and low dielectric constants, useful in advanced material applications (Chung & Hsiao, 2008).
Mechanism of Action
Target of Action
Triazole compounds, which are structurally similar, are known to interact with a variety of enzymes and receptors .
Mode of Action
Triazole derivatives are known to inhibit ergosterol synthesis and block the p450-dependent enzyme (cyp 51), which is crucial for fungal cell membrane integrity . This suggests that 9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine might have a similar mode of action.
Biochemical Pathways
Some triazole derivatives have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 . This could potentially be a pathway affected by this compound.
Pharmacokinetics
Triazole compounds are known to bind readily in the biological system , suggesting that this compound might have good bioavailability.
Result of Action
Based on the known effects of similar triazole compounds, it might lead to cell death via the mitochondrial apoptotic pathway .
Future Directions
properties
IUPAC Name |
9-[(E)-2-phenylethenyl]-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N4/c20-18(21,22)13-10-14(19(23,24)25)26-17-12(13)7-9-16-28-27-15(29(16)17)8-6-11-4-2-1-3-5-11/h1-10H/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJGWTQHDOCPTD-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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